tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
Tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound with the molecular formula C14H17NO3 . It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:
Condensation Reaction: : The starting materials, such as benzaldehyde and ethyl 2-aminoacetoacetate , undergo a condensation reaction to form an intermediate compound.
Cyclization: : The intermediate compound is then subjected to cyclization conditions, often involving a strong acid catalyst, to form the isoquinoline ring structure.
Carboxylation: : The resulting isoquinoline compound is treated with tert-butyl chloroformate to introduce the carboxylate group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions can introduce different substituents at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: : The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: can be compared with other similar compounds, such as:
Tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
This compound is unique in its specific functional groups and reactivity profile, making it suitable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl 4-oxo-1,3-dihydroisoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(16)9-15/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWNRRPJKYCCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696138 | |
Record name | tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134327-89-1 | |
Record name | 1,1-Dimethylethyl 3,4-dihydro-4-oxo-2(1H)-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134327-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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